molecular formula C16H15NO4 B434953 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid CAS No. 354158-53-5

4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Cat. No.: B434953
CAS No.: 354158-53-5
M. Wt: 285.29g/mol
InChI Key: OYRRYCDONHLKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a complex organic compound with the molecular formula C16H15NO4 It features a benzoic acid moiety linked to a bicyclic structure containing a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the bicyclic intermediate, which is then coupled with a benzoic acid derivative. Key steps include:

    Formation of the Bicyclic Intermediate: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure.

    Oxidation and Functionalization: The intermediate undergoes oxidation to introduce the dioxo groups, followed by functionalization to attach the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of catalysts to accelerate reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and binding affinities due to its structural complexity. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure could be modified to enhance its biological activity, making it a candidate for drug discovery and development.

Industry

In industrial applications, this compound can be used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxo groups and benzoic acid moiety can form hydrogen bonds and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(5,6-Dichloro-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Similar structure with additional chlorine atoms, which may alter its reactivity and biological activity.

    2-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid: Positional isomer with different substitution pattern on the benzoic acid moiety.

Uniqueness

4-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is unique due to its specific arrangement of functional groups and the presence of a bicyclic structure

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h3-6,9-10,12-13H,1-2,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRRYCDONHLKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.